molecular formula C11H15N B13147701 (S)-1-(4-Vinylphenyl)propan-1-amine

(S)-1-(4-Vinylphenyl)propan-1-amine

Cat. No.: B13147701
M. Wt: 161.24 g/mol
InChI Key: RAEHEYZGRFGHNN-NSHDSACASA-N
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Description

(S)-1-(4-Vinylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Vinylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylpropan-1-amine and 4-vinylbenzaldehyde.

    Reaction Conditions: The key step involves a condensation reaction between (S)-1-phenylpropan-1-amine and 4-vinylbenzaldehyde under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Vinylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-Vinylphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Vinylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and amine functionality play crucial roles in binding and modulating the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Vinylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(4-Vinylphenyl)ethan-1-amine: A similar compound with a shorter carbon chain.

    4-Vinylphenylamine: A simpler analog without the propan-1-amine structure.

Uniqueness

(S)-1-(4-Vinylphenyl)propan-1-amine is unique due to its specific chiral center and the presence of both vinyl and amine groups, which confer distinct chemical and biological properties compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(4-ethenylphenyl)propan-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1

InChI Key

RAEHEYZGRFGHNN-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C=C)N

Canonical SMILES

CCC(C1=CC=C(C=C1)C=C)N

Origin of Product

United States

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